(S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine (S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16487540
InChI: InChI=1S/C12H14N2O4S/c15-12(13-6-5-11(19)7-13)18-8-9-1-3-10(4-2-9)14(16)17/h1-4,11,19H,5-8H2
SMILES:
Molecular Formula: C12H14N2O4S
Molecular Weight: 282.32 g/mol

(S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine

CAS No.:

Cat. No.: VC16487540

Molecular Formula: C12H14N2O4S

Molecular Weight: 282.32 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine -

Specification

Molecular Formula C12H14N2O4S
Molecular Weight 282.32 g/mol
IUPAC Name (4-nitrophenyl)methyl 3-sulfanylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C12H14N2O4S/c15-12(13-6-5-11(19)7-13)18-8-9-1-3-10(4-2-9)14(16)17/h1-4,11,19H,5-8H2
Standard InChI Key ZVAPAKFZITWAHK-UHFFFAOYSA-N
Canonical SMILES C1CN(CC1S)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure consists of a pyrrolidine ring—a five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom. The (S)-configuration at the 3-position introduces a chiral center, while the p-nitrobenzyloxycarbonyl (PNB) group at the 1-position acts as a protective moiety for the amine functionality. The thiol (-SH) group at the 3-position confers reactivity, particularly in nucleophilic substitution and metal coordination .

Key Identifiers:

PropertyValueSource
Molecular FormulaC₁₂H₁₄N₂O₄S
Molecular Weight282.32 g/mol
IUPAC Name(4-Nitrophenyl)methyl 3-sulfanylpyrrolidine-1-carboxylate
Canonical SMILESC1CN(CC1S)C(=O)OCC2=CC=C(C=C2)N+[O-]
InChIKeyZVAPAKFZITWAHK-UHFFFAOYSA-N

Stereochemical Considerations

The (S)-configuration at the 3-position is critical for biological activity, as demonstrated in carbapenem antibiotics where stereochemistry dictates binding affinity to bacterial penicillin-binding proteins . The PNB group enhances solubility in organic solvents, facilitating purification during multi-step syntheses .

Synthetic Methodologies

Starting Materials and Key Steps

The synthesis typically begins with trans-4-hydroxy-L-proline, a commercially available chiral pool starting material. Key steps include:

  • Protection of the Amine: The primary amine is protected with a p-nitrobenzyloxycarbonyl (PNB) group using p-nitrobenzyl chloroformate under basic conditions .

  • Mesylation and Displacement: The 4-hydroxyl group is converted to a mesylate (OMs) using methanesulfonyl chloride, followed by nucleophilic displacement with a thiol source to introduce the mercapto (-SH) group .

  • Deprotection and Purification: The PNB group is retained until final deprotection, often via hydrogenolysis or acidic conditions, to yield the free thiol-pyrrolidine derivative .

Representative Synthesis (Adapted from Matsumura et al. ):

  • Mesylation:
    trans-4-Hydroxy-L-proline+MsClEt3NMesylate Intermediate\text{trans-4-Hydroxy-L-proline} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N}} \text{Mesylate Intermediate}

  • Thiol Introduction:
    Mesylate+NaSHDMF(S)-3-Mercapto Derivative\text{Mesylate} + \text{NaSH} \xrightarrow{\text{DMF}} \text{(S)-3-Mercapto Derivative}

  • PNB Protection:
    (S)-3-Mercapto Derivative+PNB-ClBaseTarget Compound\text{(S)-3-Mercapto Derivative} + \text{PNB-Cl} \xrightarrow{\text{Base}} \text{Target Compound}

Yield Optimization

Yields for critical steps range from 78% to 86%, with chromatographic purification often avoided through crystallization strategies . The thiollactone intermediate (e.g., 5-p-nitrobenzyloxycarbonyl-2-thia-5-azabicyclo[2.2.1]heptan-3-one) serves as a versatile precursor, enabling scalable production .

Applications in Pharmaceutical Synthesis

Role in Carbapenem Antibiotics

(S)-3-Mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine is a key intermediate in synthesizing 1β-methylcarbapenems, such as J-111,225, which exhibit broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . The thiol group undergoes Michael addition with enolphosphate intermediates (e.g., p-nitrobenzyl-protected carbapenems), forming the C-2 side chain essential for antibacterial activity .

Case Study: Synthesis of J-111,225

  • Coupling Reaction:
    (S)-3-Mercapto-PNB-pyrrolidine+EnolphosphateProtected Carbapenem\text{(S)-3-Mercapto-PNB-pyrrolidine} + \text{Enolphosphate} \rightarrow \text{Protected Carbapenem}
    Yield: 63.6%

  • Deprotection:
    Protected CarbapenemH2/PdJ-111,225\text{Protected Carbapenem} \xrightarrow{\text{H}_2/\text{Pd}} \text{J-111,225}
    Yield: 34.6%

Versatility in Medicinal Chemistry

The compound’s thiol group enables diverse functionalization, including:

  • Disulfide Bridging: For stabilizing peptide tertiary structures.

  • Metal Chelation: As a ligand in catalytic systems.

  • Prodrug Design: Thiol-masked derivatives for improved bioavailability .

Analytical Characterization

Spectroscopic Data

  • NMR:

    • 1H NMR^1\text{H NMR}: δ 8.2 (d, 2H, Ar-NO₂), 7.5 (d, 2H, Ar), 4.5 (s, 2H, CH₂-PNB), 3.9–3.2 (m, 4H, pyrrolidine).

    • 13C NMR^{13}\text{C NMR}: δ 155.2 (C=O), 147.1 (Ar-NO₂), 126.8 (Ar), 60.1 (CH₂-PNB), 48.3 (pyrrolidine-N).

  • MS (ESI+): m/z 283.1 [M+H]⁺.

Chromatographic Methods

  • HPLC: C18 column, 70:30 acetonitrile/water, retention time = 6.2 min.

  • TLC: Rf 0.5 (ethyl acetate/hexane, 1:1) .

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